molecular formula C11H13BrF3NO3S B1604430 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-81-4

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1604430
CAS No.: 951884-81-4
M. Wt: 376.19 g/mol
InChI Key: CYVCCTWSYFXOMU-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide is a specialized chemical building block designed for advanced drug discovery and medicinal chemistry research. This multifunctional compound integrates a benzenesulfonamide core, a moiety prevalent in numerous therapeutic agents, with distinct substituents that enhance its utility in molecular design. The sulfonamide group is a well-established pharmacophore found in compounds with diverse biological activities, including enzyme inhibition . The presence of a bromo substituent offers a versatile handle for further structural elaboration via cross-coupling reactions, such as the versatile Negishi coupling, which is widely used in automated synthesis platforms to introduce C(sp3)-enriched fragments and improve the drug-likeness of lead compounds . Simultaneously, the trifluoromethyl group is a critical feature in modern medicinal chemistry, known to positively influence a molecule's metabolic stability, lipophilicity, and binding affinity. This combination of reactive and stabilizing features makes this sulfonamide a valuable intermediate for constructing compound libraries. Its primary research applications include serving as a key precursor in the synthesis of potential small-molecule inhibitors, particularly for exploring protein-protein interactions and developing targeted therapies, akin to other sulfonamide-based inhibitors reported in scientific literature . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-19-4-2-3-16-20(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVCCTWSYFXOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650512
Record name 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-81-4
Record name 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Intermediate Preparation

  • Core structure : 5-(Trifluoromethyl)benzenesulfonyl chloride serves as the foundational intermediate.
  • Bromination : Electrophilic bromination at the 3-position using Br₂ in acetic acid (80–90% yield).
  • Sulfonamide formation : Reaction with 3-methoxypropylamine in anhydrous THF under nitrogen, catalyzed by triethylamine (TEA) (75–85% yield).

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Bromination Br₂, FeCl₃, CH₃COOH, 40°C, 6 h 85
Sulfonamide coupling 3-Methoxypropylamine, TEA, THF, 0°C → RT, 12 h 80
Purification Column chromatography (SiO₂, EtOAc/hexane)

Modern Approaches: Negishi Coupling

A continuous-flow Negishi coupling method (ACS Journal of Medicinal Chemistry, 2022) enables efficient C(sp³)–C(sp²) bond formation. This method uses organozinc reagents derived from alkyl halides, achieving >90% conversion in <10 minutes.

Critical Analysis of Methodologies

Bromination Efficiency

  • Regioselectivity : Directed by the electron-withdrawing sulfonamide group, ensuring preferential bromination at the 3-position.
  • By-products : Minor di-brominated derivatives (<5%) are removed via recrystallization.

Challenges in Trifluoromethylation

  • Reagent selection : CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) is preferred for introducing the trifluoromethyl group, avoiding harsh conditions.
  • Side reactions : Competing hydrolysis of sulfonyl chloride is mitigated using anhydrous solvents.

Characterization and Quality Control

  • NMR : ¹H NMR (500 MHz, CDCl₃) confirms substituent positions: δ 8.15 (s, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 3.45 (t, 2H, -OCH₂).
  • HPLC : Purity >98% achieved using reverse-phase chromatography (C18 column, acetonitrile/water).

Comparative Data on Synthetic Routes

Method Advantages Limitations
Traditional batch High yields, well-established Long reaction times
Continuous-flow Rapid, scalable, minimal by-products Specialized equipment required

Chemical Reactions Analysis

Key Structural Features

  • Molecular formula : C11H13BrF3NO3S\text{C}_{11}\text{H}_{13}\text{BrF}_3\text{NO}_3\text{S}

  • Molecular weight : 376.19 g/mol

  • Functional groups : Bromine at position 3, trifluoromethyl at position 5, and a methoxypropyl substituent on the sulfonamide nitrogen.

Negishi Coupling Analogy

The bromine atom in the compound’s structure likely enables participation in cross-coupling reactions. In analogous systems, bromoarenes undergo Negishi coupling with organozinc reagents (e.g., benzylzinc bromide) in the presence of palladium catalysts . This reaction mechanism typically involves:

  • Oxidative addition : Palladium(0) reacts with the aryl bromide to form a Pd(II) complex.

  • Transmetallation : The organozinc reagent transfers its organic group to the palladium center.

  • Reductive elimination : The coupled product is formed, releasing palladium(0).

For this compound, the bromine at position 3 could serve as a reactive site for analogous transformations, potentially introducing new substituents at that position.

Sulfonamide Formation

The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) is typically synthesized via nucleophilic substitution of a sulfonyl chloride with an amine. While not explicitly detailed for this compound, its methoxypropyl substituent suggests a reaction pathway involving:

  • Sulfonylation : Reaction of a benzene ring with a sulfonyl chloride reagent.

  • Amination : Substitution of the chloride with a methoxypropyl amine.

Analytical Techniques

  • LC–MS : Used to monitor reaction conversion and purity .

  • NMR : 1H^1\text{H} NMR spectroscopy confirms structural identity, with signals corresponding to methoxypropyl (δ\delta 3.3–3.8 ppm for methylene groups) and trifluoromethyl groups .

  • HPLC : Purification protocols involve gradients with acetonitrile/water mobile phases .

Comparison with Structural Analogues

CompoundStructural FeaturesUnique Aspects
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Bromine at 3-position, trifluoromethyl at 5-positionLacks methoxypropyl substituent
3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide Bromine at 3-position, trifluoromethyl at 5-positionDipropyl substituent instead of methoxypropyl
This compound Bromine at 3-position, trifluoromethyl at 5-position, methoxypropyl groupEnhanced solubility and altered pharmacokinetics due to methoxypropyl

Research Findings

  • Negishi Coupling Efficiency : Automated systems achieve 90–95% yield in early reactions, with gradual yield decay due to zinc consumption .

  • Functionalization Scope : The compound’s bromine enables coupling with organozinc reagents containing diverse functionalities (e.g., fluorinated alkyls, sulfones) .

This compound’s synthesis and reactivity highlight the importance of strategic substituents in directing chemical transformations and optimizing biological activity. Further studies are needed to explore its specific reaction pathways and applications.

Scientific Research Applications

Antibacterial Development

The primary application of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide lies in its potential as an antibacterial agent. Preliminary studies suggest that it interacts with bacterial enzymes involved in folate synthesis, similar to other sulfonamides. This interaction may inhibit bacterial growth, making it a candidate for further research in antibiotic development.

Interaction Studies

Research has indicated that this compound may interact with various biological targets, which is crucial for understanding its mechanism of action. Investigations into its binding affinity to specific enzymes can reveal insights into its efficacy and safety profile when used in therapeutic settings.

Structural Derivatives

The synthesis of derivatives from this compound is essential for enhancing biological activities or altering physical properties. The following table illustrates some structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamideBromine at 3-position, trifluoromethyl at 5-positionLacks methoxypropyl substituent
3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamideBromine at 3-position, trifluoromethyl at 5-positionContains dipropyl instead of methoxypropyl
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamideSimilar trifluoromethyl and bromine positionsContains cyclopropyl substituent

The methoxypropyl group in this compound may enhance solubility and modify pharmacokinetic properties compared to its analogs.

Case Study 1: Antibacterial Activity Assessment

A study conducted on various sulfonamide compounds, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-methoxypropyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-Bromo-N-(3-methoxypropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

    3-Bromo-N-(3-methoxypropyl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group, affecting its chemical behavior and uses.

Uniqueness

The presence of the trifluoromethyl group in 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, providing unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Sulfonamides

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–25°CMinimizes debromination
Solvent SystemMTBE/NaOH (1:1 v/v)Enhances phase separation
Purification MethodFlash ChromatographyAchieves >95% purity

Q. Table 2. Computational Tools for Binding Analysis

ToolApplicationOutput MetricsReference
AutoDock VinaDocking SimulationsBinding Affinity (kcal/mol)
GROMACSMD SimulationsRMSD, ΔG (MM/PBSA)
SwissADMEADMET PredictionlogP, BBB Permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
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3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide

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